Epidermal Growth Factor Receptor Peptide (985-996)

Description

BenchChem offers high-quality Epidermal Growth Factor Receptor Peptide (985-996) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epidermal Growth Factor Receptor Peptide (985-996) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

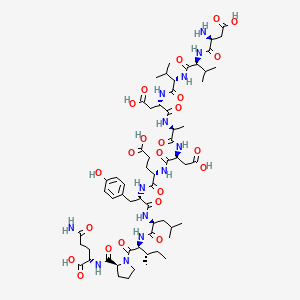

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCIQWQBUPWRLJ-XJSWDNOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H93N13O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Epidermal Growth Factor Receptor Peptide (985-996)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that governs a multitude of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of various cancers. The C-terminal intracellular domain of EGFR contains several tyrosine residues that, upon autophosphorylation, serve as docking sites for downstream signaling proteins. This guide focuses on the specific peptide sequence corresponding to amino acids 985-996 of human EGFR (Sequence: DVVDADEYLIPQ), which encompasses the crucial Tyr992 autophosphorylation site. This peptide is a vital research tool for elucidating EGFR signal transduction and for screening potential therapeutic inhibitors. Its mechanism of action is centered on its role as a primary binding site for Phospholipase C-gamma1 (PLC-γ1), thereby initiating a distinct signaling cascade.

Core Mechanism of Action: The EGFR (985-996) / Tyr992 Locus

The canonical activation of EGFR begins with the binding of a ligand, such as Epidermal Growth Factor (EGF), to its extracellular domain. This induces receptor dimerization, which in turn stimulates the intrinsic tyrosine kinase activity of the intracellular domain, leading to the autophosphorylation of specific tyrosine residues on the C-terminal tail.[1][2]

The tyrosine residue at position 992 (Tyr992), located within the 985-996 sequence, is a key autophosphorylation site.[3][4] Once phosphorylated, this site functions as a high-affinity docking site for the Src Homology 2 (SH2) domains of Phospholipase C-gamma1 (PLC-γ1).[3][5] The binding of PLC-γ1 to the phosphorylated Tyr992 (pY992) is a critical event that recruits PLC-γ1 to the plasma membrane and facilitates its subsequent phosphorylation and activation by the EGFR kinase.[6][7]

Activated PLC-γ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), initiating downstream signaling cascades that influence cell proliferation and migration.[7] The Tyr992 site has also been identified as a minor binding site for the adaptor protein Shc.[8]

The synthetic EGFR (985-996) peptide is utilized in two primary capacities in research:

-

As a Substrate: The peptide serves as a specific substrate for the EGFR kinase in in-vitro kinase assays. This allows for the precise quantification of EGFR catalytic activity and is widely used in high-throughput screening of potential EGFR inhibitors.[9]

-

As a Competitive Inhibitor: By mimicking the pY992 docking site, a phosphorylated version of the peptide can be used to competitively inhibit the interaction between the activated EGFR and SH2 domain-containing proteins like PLC-γ1, thereby helping to isolate and study this specific signaling axis.[9]

Quantitative Data

Direct binding affinity (Kd) or inhibitory concentration (IC50) values for the isolated EGFR (985-996) peptide are not extensively reported in the literature. However, studies on the interaction between PLC-γ1 and the full-length EGFR provide critical quantitative context, demonstrating that the SH2 domains of PLC-γ1 are essential for its high-affinity interaction with the activated receptor. This underscores the significance of the Tyr992 site, which the peptide mimics.

| Parameter | Condition / Protein Construct | Value (Apparent Km / S0.5) | Significance |

| EGFR Phosphorylation of PLC-γ1 | PLC-γ1 construct with no SH2 domains | 110 µM | Demonstrates a low-affinity interaction without the SH2 domains.[5] |

| PLC-γ1 construct with one SH2 domain | 20 µM | Shows a significant increase in affinity with a single SH2 domain.[5] | |

| PLC-γ1 construct with two SH2 domains | 3-4 µM | Indicates a high-affinity interaction, highlighting the crucial role of the tandem SH2 domains in binding to the activated EGFR.[5] |

Key Experimental Protocols

The EGFR (985-996) peptide is frequently used as a substrate in in-vitro kinase assays to determine EGFR activity or screen for inhibitors.

Radiometric In-Vitro Kinase Assay for EGFR Activity

This protocol measures the incorporation of radio-labeled phosphate from [γ-³²P]ATP onto a peptide substrate.

Materials:

-

Recombinant active EGFR kinase domain

-

EGFR (985-996) peptide substrate (or similar poly Glu:Tyr peptide)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP (or [³³P]ATP)

-

10 mM ATP Stock Solution

-

P81 Phosphocellulose paper

-

1% Phosphoric Acid Solution

-

Scintillation counter and fluid

Procedure:

-

Reaction Preparation: On ice, prepare a reaction mixture in a microcentrifuge tube. For a 25 µL final volume, add reagents in the following order:

-

Kinase Assay Buffer

-

Diluted active EGFR enzyme

-

Peptide substrate solution (e.g., final concentration of 200-800 µM)

-

ATP stock (non-radioactive) to achieve the desired final concentration (e.g., 10-50 µM)

-

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (e.g., 5 µCi per reaction).

-

Incubation: Incubate the reaction mixture in a water bath at 30°C for a set time (e.g., 10-20 minutes). The time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper strip.

-

Washing: Air dry the P81 strip and then wash it three times for 10 minutes each in a beaker containing 1% phosphoric acid with gentle stirring. This removes unincorporated [γ-³²P]ATP.

-

Quantification: After the final wash, air dry the P81 strip. Place it in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Workflow for EGFR Kinase Inhibitor Screening

This workflow outlines the process of using the EGFR (985-996) peptide as a substrate to screen for potential small molecule inhibitors.

Conclusion

The EGFR (985-996) peptide, containing the Tyr992 phosphorylation site, is a fundamentally important tool for cancer research and drug development. Its mechanism of action is centered on mimicking the docking site for PLC-γ1, a key downstream effector of EGFR signaling. Understanding this interaction provides a focused avenue for studying signal transduction and offers a validated platform for the discovery and characterization of novel EGFR-targeted therapeutics. The experimental protocols and quantitative data presented herein provide a technical foundation for researchers to effectively utilize this peptide in their investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptide Ligands for Targeting the Extracellular Domain of EGFR: Comparison Between Linear and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high-affinity binding site for SH2 domains of phospholipase C gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high‐affinity binding site for SH2 domains of phospholipase C gamma. | The EMBO Journal [link.springer.com]

- 5. Presence of SH2 domains of phospholipase C gamma 1 enhances substrate phosphorylation by increasing the affinity toward the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rational design of EGFR dimerization-disrupting peptides: A new strategy to combat drug resistance in targeted lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Prediction of Src Homology 2 (SH2) Domain Binding Potentials Using a Fluorescence Polarization-derived c-Met, c-Kit, ErbB, and Androgen Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of EGFR Peptide Fragment 985-996 in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical mediator of cellular signaling, governing processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Within the intricate architecture of EGFR, specific domains and fragments play distinct roles in orchestrating its complex signaling network. This technical guide provides an in-depth exploration of the EGFR peptide fragment 985-996, a key region within the C-terminal tail of the receptor. This fragment exhibits a dual functionality, acting as both a substrate for EGFR's own kinase activity and as a crucial binding site for the cytoskeletal protein F-actin. Understanding the precise functions of this peptide is paramount for elucidating the nuanced mechanisms of EGFR signaling and for the development of novel targeted therapies.

Core Functions of EGFR Peptide Fragment 985-996

The EGFR 985-996 peptide fragment is a versatile tool in molecular and cellular biology, primarily utilized for two key purposes:

-

Substrate for EGFR Kinase Activity: This peptide sequence contains tyrosine residue 992, a known autophosphorylation site of EGFR.[1] Consequently, the synthetic 985-996 peptide serves as an excellent substrate in in vitro kinase assays.[2] These assays are instrumental in quantifying EGFR kinase activity and for high-throughput screening of potential EGFR inhibitors.[2] The phosphorylation of this peptide can be readily measured, providing a direct readout of enzyme activity.

-

Actin-Binding Domain: The 985-996 region of EGFR has been identified as a direct binding site for filamentous actin (F-actin).[2] This interaction is not merely structural; it plays a critical functional role in the intracellular trafficking and downregulation of the EGFR. By linking the receptor to the cytoskeleton, this domain facilitates the sorting of internalized EGFR to lysosomes for degradation, a crucial mechanism for terminating signal transduction.[3]

Role in Signal Transduction Pathways

The functional duality of the EGFR 985-996 fragment has significant implications for the modulation of downstream signal transduction. While the peptide itself is not a signaling molecule, its functions are integral to the proper regulation of major signaling cascades initiated by EGFR activation.

Upon ligand binding, EGFR dimerizes and autophosphorylates several tyrosine residues in its C-terminal tail, creating docking sites for adaptor proteins that activate downstream pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K/Akt, and JNK pathways.[4] The 985-996 fragment influences these pathways primarily through its role in receptor downregulation.

Modulation of Signaling Duration and Intensity

The binding of the 985-996 domain to F-actin is a critical step in the endocytic sorting of EGFR to lysosomes for degradation.[3] Deletion or mutation of this actin-binding site has been shown to abrogate EGFR degradation, leading to prolonged receptor signaling.[3] This sustained signaling can have profound effects on downstream pathways:

-

MAPK/ERK Pathway: Prolonged EGFR activation due to impaired degradation can lead to sustained activation of the ERK pathway, which can promote uncontrolled cell proliferation.

-

PI3K/Akt Pathway: Similarly, the PI3K/Akt pathway, which is crucial for cell survival and proliferation, can remain aberrantly active when EGFR degradation is inhibited.

Therefore, the 985-996 fragment acts as a key regulator of the temporal dynamics of EGFR signaling, ensuring that the cellular response to growth factors is appropriately terminated.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. The EGF receptor is an actin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of EGFR's C-terminal Tail Peptide 985-996 in Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical mediator of cellular signaling, governing processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The C-terminal tail of EGFR is a hub of regulatory activity, and within it, the peptide sequence 985-996 (DVVDADADEYLIPQ) plays a pivotal role in the orchestration of phosphorylation-dependent signaling events. This technical guide provides an in-depth exploration of the function of this specific peptide in EGFR phosphorylation, offering a synthesis of key research findings, detailed experimental protocols, and a quantitative overview of the available data.

Core Concepts: The Significance of the 985-996 Peptide

The EGFR peptide 985-996 is a critical region within the C-terminal tail that harbors key amino acid residues, including Serine 991 (Ser991) and Tyrosine 992 (Tyr992), which are subject to phosphorylation. This post-translational modification is not a mere molecular switch but a nuanced mechanism that dictates downstream signaling cascades, receptor trafficking, and interactions with a host of cellular proteins.

Phosphorylation of Tyr992 is a well-documented event that creates a docking site for various SH2 domain-containing proteins, most notably Phospholipase C-gamma (PLCγ).[1] The recruitment and subsequent activation of PLCγ initiate a signaling cascade that leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately influencing intracellular calcium levels and activating Protein Kinase C (PKC).[2][3] Furthermore, the phosphorylation state of Tyr992 is dynamically regulated by phosphatases such as SHP2, which can dephosphorylate this site, thereby modulating the signaling output.[1]

The phosphorylation of Ser991 , often occurring in concert with other C-terminal modifications, is implicated in the intricate process of EGFR endocytosis and trafficking.[4][5] This regulation of receptor internalization is a crucial mechanism for attenuating or shaping the downstream signal, preventing uncontrolled cellular proliferation.

Quantitative Data on Phosphorylation

The phosphorylation of residues within the 985-996 region is a dynamic process influenced by various stimuli. The following tables summarize key quantitative findings from the literature.

| Residue | Stimulus | Cell Line | Fold Change in Phosphorylation | Reference |

| Tyr992 | Ionizing Radiation (IR) | CHO, A431 | ~2-fold (twice that of EGF) | [6] |

| Tyr992 | Sodium Vanadate | CHO, A431 | Up to 8-fold (basal level) | [6] |

| Tyr992 | SHP2 Mutant Expression | CHO | Up to 8-fold (basal level) | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of molecules involved in EGFR signaling and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to investigate the phosphorylation of the EGFR 985-996 peptide.

In Vitro EGFR Kinase Assay Using a Synthetic 985-996 Peptide

This assay measures the ability of active EGFR kinase to phosphorylate the synthetic 985-996 peptide.

Materials:

-

Synthetic EGFR peptide (985-996; DVVDADADEYLIPQ)

-

Recombinant active EGFR kinase domain

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (containing γ-³²P-ATP for radiometric detection)

-

Phosphoric acid (for quenching the reaction)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the EGFR 985-996 peptide at the desired concentration in kinase reaction buffer.

-

Add the active EGFR kinase domain to the reaction mixture.

-

Initiate the kinase reaction by adding the ATP solution (containing γ-³²P-ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quench solution, such as phosphoric acid.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Quantify the amount of ³²P incorporated into the peptide using a scintillation counter.

Immunoprecipitation of Phosphorylated EGFR

This protocol allows for the isolation of phosphorylated EGFR from cell lysates, which can then be analyzed for phosphorylation at specific sites within the 985-996 region.

Materials:

-

Cells expressing EGFR (e.g., A431)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EGFR antibody (recognizing the 985-996 region) or a pan-phosphotyrosine antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer without detergents)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibodies for Western blotting (e.g., anti-phospho-Tyr992, anti-phospho-Ser991)

Procedure:

-

Culture and treat cells as required (e.g., with EGF stimulation).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Incubate the cleared lysate with the primary antibody (anti-EGFR or anti-phosphotyrosine) for 1-2 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Collect the beads by centrifugation and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for phosphorylated residues within the 985-996 peptide.

Fluorescence Resonance Energy Transfer (FRET) Imaging of EGFR Phosphorylation

FRET microscopy can be used to visualize EGFR phosphorylation in live or fixed cells. This protocol describes a method using an antibody against the 985-996 domain.

Materials:

-

Cells expressing EGFR

-

Primary antibody against the EGFR 985-996 domain (e.g., clone F4) conjugated to a donor fluorophore (e.g., Cy3).

-

Primary antibody against phosphotyrosine (e.g., clone 4G10) conjugated to an acceptor fluorophore (e.g., Cy5).

-

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).

Procedure:

-

Culture cells on glass-bottom dishes suitable for microscopy.

-

Treat cells as desired (e.g., with EGF).

-

Fix and permeabilize the cells.

-

Incubate the cells with the donor- and acceptor-labeled primary antibodies.

-

Wash the cells to remove unbound antibodies.

-

Image the cells using the FRET microscopy setup.

-

Analyze the FRET efficiency, which is indicative of the proximity of the two antibodies and, therefore, the phosphorylation status of EGFR. An increase in FRET signal upon stimulation indicates an increase in EGFR phosphorylation.

Conclusion

The EGFR C-terminal tail peptide 985-996 is a critical regulatory hub that integrates signals to control diverse cellular processes. The phosphorylation of key residues within this region, particularly Tyr992 and Ser991, dictates the recruitment of downstream signaling molecules and modulates receptor trafficking. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate role of this peptide in EGFR biology and to explore its potential as a therapeutic target in cancer and other diseases driven by aberrant EGFR signaling. The continued application of advanced techniques such as quantitative mass spectrometry and super-resolution microscopy will undoubtedly unveil further layers of complexity in the regulation and function of this vital signaling domain.

References

- 1. Quantitative proteomics and phosphoproteomics reveal novel insights into complexity and dynamics of the EGFR signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Epidermal Growth Factor Receptor Phosphorylation Sites Ser991 and Tyr998 Are Implicated in the Regulation of Receptor Endocytosis and Phosphorylations at Ser1039 and Thr1041 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epidermal growth factor receptor phosphorylation sites Ser991 and Tyr998 are implicated in the regulation of receptor endocytosis and phosphorylations at Ser1039 and Thr1041 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The EGFR (985-996) Sequence: A Critical Nexus in Cellular Signaling and a Tool for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a pivotal transmembrane glycoprotein that orchestrates a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[1] Dysregulation of EGFR signaling is a hallmark of numerous malignancies, positioning it as a prime target for therapeutic intervention. Within the intricate architecture of EGFR, the C-terminal tail harbors a wealth of regulatory elements, including the specific amino acid sequence spanning residues 985-996. This sequence, with the primary structure Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln , serves as a critical signaling hub and has been developed as a synthetic peptide for dissecting EGFR-mediated pathways and for screening potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, significance, and experimental utility of the EGFR (985-996) sequence.

Discovery and Significance

The EGFR (985-996) sequence was identified as a key functional region within the C-terminal tail of the EGFR protein. This region is notably recognized as an F-actin binding domain, suggesting a direct link between the receptor and the cellular cytoskeleton.[2][3] This interaction is crucial for the intracellular trafficking of the receptor, including its sorting to lysosomes for degradation, a key mechanism for signal attenuation.[4] Deletion of a portion of this sequence has been shown to abrogate EGFR degradation, highlighting its importance in regulating the duration of EGFR signaling.[4]

Furthermore, the EGFR (985-996) sequence contains a critical tyrosine residue, Tyr992. Upon ligand-induced activation of EGFR, this tyrosine residue undergoes autophosphorylation.[5] The phosphorylated Tyr992 (pY992) serves as a specific docking site for the SH2 domain of Phospholipase C-gamma 1 (PLCγ1).[6][7][8] The recruitment and subsequent activation of PLCγ1 initiate a downstream signaling cascade that is pivotal for cellular processes such as chemotaxis.[5][6] The specific interaction between pY992 and PLCγ1 underscores the critical role of the 985-996 sequence in dictating the specificity of downstream signaling pathways.

The synthetic peptide corresponding to EGFR (985-996) has become an invaluable tool in biochemical and cell-based assays. It is utilized as a specific substrate for in vitro kinase assays to quantify EGFR enzymatic activity and to screen for the efficacy of potential inhibitors.[1] Additionally, it can act as a competitive inhibitor, blocking the interactions between the EGFR C-terminal tail and its downstream effectors, thereby enabling the modulation of specific signal transduction cascades.[1]

Quantitative Data

While the EGFR (985-996) peptide is widely used as a research tool, specific quantitative data such as binding affinities (Kd) for F-actin, kinetic parameters (Km, kcat) as an EGFR substrate, and IC50 values for competitive inhibition are not extensively documented in publicly available literature. The kinetic parameters of peptide substrates for EGFR can be highly variable depending on the peptide sequence and assay conditions. For some peptide substrates, the Michaelis constant (Km) has been reported to be in the low millimolar range, while for others, it is immeasurably high, making it challenging to determine precise kinetic constants.[7][9] Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

Experimental Protocols

Solid-Phase Peptide Synthesis of EGFR (985-996)

This protocol outlines the manual solid-phase synthesis of the EGFR (985-996) peptide (Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln) using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Val-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH, 3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence in the C-terminal to N-terminal direction (Pro, Ile, Leu, Tyr, Glu, Asp, Ala, Val, Val, Asp).

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.[10][11][12][13][14]

In Vitro EGFR Kinase Assay Using EGFR (985-996) Peptide

This protocol describes a continuous-read kinase assay to measure the activity of EGFR using the EGFR (985-996) peptide as a substrate. This assay can be adapted for inhibitor screening.

Materials:

-

Recombinant human EGFR kinase domain

-

Synthetic EGFR (985-996) peptide

-

ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white microtiter plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a 2X stock of EGFR kinase in kinase assay buffer.

-

Prepare a 2X stock of the EGFR (985-996) peptide substrate in kinase assay buffer.

-

Prepare a 2X stock of ATP in kinase assay buffer.

-

(For inhibitor screening) Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

To the wells of a 384-well plate, add 0.5 µL of DMSO (for control) or the serially diluted compounds.

-

Add 5 µL of the 2X EGFR kinase solution to each well.

-

Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

-

Kinase Reaction Initiation:

-

Prepare a 2X substrate mix containing the EGFR (985-996) peptide and ATP.

-

Add 5.5 µL of the 2X substrate mix to each well to start the kinase reaction. The final volume will be 11 µL.

-

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

For inhibitor screening, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16][17]

-

Signaling Pathways and Experimental Workflows

EGFR (985-996) Mediated Signaling Cascade

The phosphorylation of Tyr992 within the EGFR (985-996) sequence is a key event that triggers a specific downstream signaling pathway. The following diagram illustrates this cascade.

Caption: EGFR pY992 signaling cascade.

Experimental Workflow: In Vitro Kinase Inhibitor Screening

The EGFR (985-996) peptide is a valuable tool for screening potential EGFR inhibitors. The following diagram outlines a typical experimental workflow.

Caption: Workflow for EGFR kinase inhibitor screening.

Conclusion

References

- 1. 5-formyl-ctp.com [5-formyl-ctp.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. assayquant.com [assayquant.com]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. chempep.com [chempep.com]

- 14. Solid Phase Synthesis [sigmaaldrich.com]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

The Crucial Interaction: A Technical Guide to the Binding of EGFR Peptide (985-996) with SH2 Domain Proteins

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on several C-terminal tyrosine residues. These phosphorylated sites serve as docking platforms for a multitude of intracellular signaling proteins containing Src Homology 2 (SH2) domains, thereby initiating downstream signaling cascades. This technical guide provides an in-depth analysis of the interaction between a specific EGFR-derived peptide, encompassing amino acids 985-996, and various SH2 domain-containing proteins. A key focus is the phosphorylation of Tyrosine 992 (Y992) within this peptide sequence, a critical event for the recruitment and activation of downstream effectors.

The EGFR (985-996) Peptide: A Key Signaling Hub

The EGFR peptide (985-996) has the following amino acid sequence: Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln.[1][2] The central feature of this peptide is the tyrosine residue at position 992. Phosphorylation of this residue (pY992) creates a high-affinity binding site for the SH2 domains of several critical signaling proteins, most notably Phospholipase C-gamma 1 (PLCγ1).[3][4][5][6][7] This interaction is a key node in the EGFR signaling network, leading to the activation of distinct downstream pathways that control diverse cellular processes.

Quantitative Analysis of EGFR pY992 Interactions with SH2 Domain Proteins

The binding of SH2 domains to the phosphorylated EGFR peptide (985-996) has been quantified using various biophysical techniques. While specific dissociation constants (Kd) for the exact 12-amino acid peptide are not always available, studies utilizing pY992-containing peptides provide valuable insights into the binding affinities.

| Interacting SH2 Domain Protein | Binding Affinity (Kd) | Experimental Method | Reference |

| Phospholipase C-gamma 1 (PLCγ1) | High Affinity (Specific Kd values vary by study, often in the nanomolar to low micromolar range) | Dephosphorylation Protection Assay, Co-Immunoprecipitation | [5][6][8] |

| Shc | Minor Binding Site (Lower affinity compared to PLCγ1) | Competition Assays, Dephosphorylation Protection Analysis | [9] |

| RasGAP | Binds to pY992 | Affinity Precipitation Studies | [10] |

| c-Src | Binds to pY992 | Affinity Chromatography/Mass Spectrometry |

Downstream Signaling Pathways Initiated at pY992

The recruitment of SH2 domain-containing proteins to pY992 of EGFR triggers specific signaling cascades. The two most well-characterized pathways initiated from this site are the PLCγ1 and Shc-mediated pathways.

The PLCγ1 Signaling Cascade

Upon binding to pY992, PLCγ1 is brought into proximity of the EGFR kinase domain and becomes phosphorylated on its own tyrosine residues, leading to its activation.[11] Activated PLCγ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC). This cascade ultimately influences a wide range of cellular processes, including proliferation, differentiation, and motility.[11]

The Shc-Grb2-Ras-MAPK Pathway

The adaptor protein Shc can also bind to pY992, although it is considered a minor binding site compared to other EGFR phosphotyrosines like Y1173.[9] Upon binding, Shc is phosphorylated by the EGFR kinase. This phosphorylation creates a docking site for another adaptor protein, Grb2, which contains an SH2 domain. Grb2, in turn, recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane. SOS then activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras initiates a kinase cascade known as the Mitogen-Activated Protein Kinase (MAPK) pathway, which involves the sequential activation of Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation.

Experimental Protocols for Studying EGFR Peptide-SH2 Domain Interactions

Several well-established techniques are employed to investigate the binding of SH2 domain proteins to the phosphorylated EGFR (985-996) peptide.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[5][12][13][14]

Methodology:

-

Immobilization: The SH2 domain protein (ligand) is typically immobilized on a sensor chip surface via amine coupling.[12]

-

Analyte Injection: The phosphorylated EGFR (985-996) peptide (analyte) is flowed over the sensor surface at various concentrations.

-

Detection: The binding of the peptide to the immobilized SH2 domain causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.[15][16][17]

Methodology:

-

Sample Preparation: The purified SH2 domain protein is placed in the sample cell of the calorimeter, and the phosphorylated EGFR peptide is loaded into the injection syringe. Both are in identical buffer to minimize heats of dilution.

-

Titration: The peptide is injected into the protein solution in small, precise aliquots.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. Fitting this data to a binding model yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule upon binding to another molecule.[18][19][20][21]

Methodology:

-

Probe Preparation: The EGFR (985-996) peptide is labeled with a fluorescent dye.

-

Binding Reaction: The fluorescently labeled peptide is incubated with varying concentrations of the SH2 domain protein.

-

Polarization Measurement: The sample is excited with polarized light, and the polarization of the emitted light is measured. The small, rapidly tumbling free peptide has low polarization, while the larger, slower-tumbling peptide-protein complex has high polarization.

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of the SH2 domain protein to determine the binding affinity (Kd).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions in a cellular context.[22][23]

Methodology:

-

Cell Lysis: Cells expressing EGFR are lysed under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: An antibody specific for EGFR is added to the cell lysate and incubated to form an antigen-antibody complex.

-

Complex Capture: Protein A/G beads are added to capture the antibody-EGFR complex.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody specific for the SH2 domain protein of interest (e.g., PLCγ1).

GST Pull-Down Assay

This in vitro technique is used to confirm direct protein-protein interactions.[1][3][4][12]

Methodology:

-

Bait Protein Expression: The SH2 domain is expressed as a fusion protein with Glutathione-S-Transferase (GST).

-

Immobilization: The GST-SH2 fusion protein is immobilized on glutathione-conjugated beads.

-

Prey Protein Incubation: The immobilized "bait" is incubated with a cell lysate containing EGFR or a purified, phosphorylated EGFR C-terminal domain ("prey").

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted and analyzed by Western blotting using an anti-EGFR antibody.

Conclusion

The interaction of the phosphorylated EGFR (985-996) peptide with SH2 domain-containing proteins is a critical event in cellular signaling. The high-affinity binding of PLCγ1 to pY992 initiates a cascade that is fundamental to cell proliferation and motility, while the recruitment of other adaptors like Shc contributes to the activation of the mitogenic MAPK pathway. A thorough understanding of these interactions, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the development of targeted therapies aimed at modulating EGFR signaling in diseases such as cancer. The ability to precisely measure and dissect these molecular recognition events will continue to drive innovation in drug discovery and our fundamental understanding of cell biology.

References

- 1. cube-biotech.com [cube-biotech.com]

- 2. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]

- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 4. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 6. affiniteinstruments.com [affiniteinstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high-affinity binding site for SH2 domains of phospholipase C gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanism for a Role of SHP2 in Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 13. Quantitative analysis reveals how EGFR activation and downregulation are coupled in normal but not in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 16. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The src homology 2 and phosphotyrosine binding domains of the ShcC adaptor protein function as inhibitors of mitogenic signaling by the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reactome | EGFR interacts with phospholipase C-gamma [reactome.org]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Role of EGFR (985-996) in MAPK, Akt, and JNK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a critical mediator of cellular signaling, governing fundamental processes such as proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of numerous cancers. Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation on multiple tyrosine residues within its C-terminal tail. This phosphorylation cascade creates docking sites for a host of intracellular signaling proteins, thereby initiating a complex and interconnected network of downstream pathways.

This technical guide focuses on the specific EGFR region spanning amino acids 985-996. This segment is of particular interest as it contains the crucial autophosphorylation site, Tyrosine 992 (Tyr992). The phosphorylation of this residue is a key event that dictates the recruitment of specific downstream effectors, thereby channeling the signal towards distinct cellular outcomes. Here, we provide a detailed examination of the involvement of the EGFR (985-996) region in the activation of three major signaling cascades: the Mitogen-Activated Protein Kinase (MAPK), Akt, and c-Jun N-terminal Kinase (JNK) pathways. This guide includes a summary of quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the signaling pathways and experimental workflows.

The Central Role of EGFR (985-996) in Signal Transduction

The C-terminal tail of EGFR, which includes the 985-996 region, functions as a scaffold for the assembly of signaling complexes. The sequence of the human EGFR (985-996) peptide is Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln. The central player in this sequence is Tyr992.

Upon activation, the phosphorylation of Tyr992 creates a high-affinity binding site for the Src Homology 2 (SH2) domains of various signaling proteins. Notably, the SH2 domain of Phospholipase C-gamma 1 (PLCγ1) binds with high affinity to phosphorylated Tyr992 (pTyr992)[1][2][3]. This interaction brings PLCγ1 into proximity with the cell membrane, where it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, further propagating the signal downstream.

Mutation of Tyr992 to phenylalanine (Y992F), which cannot be phosphorylated, has been shown to reduce the activation of PLCγ1[4]. This underscores the critical and specific role of Tyr992 phosphorylation in mediating this particular signaling axis. The activation of PLCγ1 is a significant event that can influence the MAPK, Akt, and JNK pathways.

Interestingly, the region encompassing amino acids 984-996 has also been identified as an actin-binding domain, suggesting a direct link between EGFR and the cellular cytoskeleton[5][6]. This interaction may play a role in receptor clustering, trafficking, and the spatial organization of signaling complexes.

Involvement in Core Signaling Pathways: MAPK, Akt, and JNK

The activation of EGFR initiates a cascade of events that lead to the stimulation of the MAPK, Akt, and JNK pathways, which are central to cell fate decisions.

MAPK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a cornerstone of EGFR signaling, primarily regulating cell proliferation and differentiation. Activation is typically initiated by the recruitment of the adaptor protein Growth factor receptor-bound protein 2 (Grb2) to other phosphorylated tyrosine residues on EGFR, such as Tyr1068 and Tyr1086. Grb2, in complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor, activates Ras, which in turn initiates the sequential phosphorylation and activation of Raf, MEK, and finally ERK (MAPK). While Tyr992's primary role is linked to PLCγ1, the activation of PKC by PLCγ1 can also lead to the activation of the MAPK pathway.

Akt Pathway

The PI3K/Akt pathway is a critical signaling route for promoting cell survival and proliferation. Following EGFR activation, the regulatory subunit of Phosphoinositide 3-kinase (PI3K), p85, is recruited to specific phosphotyrosine residues on the EGFR. PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B) at the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression. EGFR mutations have been linked to a high level of phosphorylated Akt, indicating a strong correlation between EGFR signaling and the activation of this pathway[7].

JNK Pathway

The c-Jun N-terminal Kinase (JNK) pathway, another branch of the MAPK signaling network, is typically associated with cellular responses to stress, but also plays a role in proliferation and apoptosis. EGFR-mediated activation of the JNK pathway can occur through several mechanisms. For instance, activation of Ras can lead to the stimulation of upstream kinases in the JNK cascade, such as MEKK1 and MKK4/7. Additionally, other EGFR-activated signaling molecules can contribute to JNK activation. The interplay between the EGFR-ERK and JNK pathways can be complex, with some studies suggesting a mutual inhibitory relationship[8].

Quantitative Data Summary

The following tables summarize available quantitative data regarding the interactions and effects related to the EGFR (985-996) region. Direct quantitative measures of the EGFR (985-996) peptide's effect on downstream pathway activation are limited in the reviewed literature; however, data on the importance of Tyr992 phosphorylation provide valuable insights.

Table 1: Binding and Phosphorylation Data Related to EGFR Tyr992

| Parameter | Interacting Molecule | Value/Observation | Reference |

| Binding Affinity | SH2 domains of PLCγ | Tyr992 is the high-affinity binding site. | [1][2][3] |

| Phosphorylation Change | Tyr992 | Up to an 8-fold increase in basal phosphorylation upon phosphatase inhibition. | [4] |

| Phosphorylation Change | Tyr992 | Fold increase in phosphorylation in response to ionizing radiation is twice that seen with EGF. | [4] |

| Downstream Effect | PLCγ Activation | Mutation of Tyr992 reduces activation of PLCγ. | [4] |

Table 2: IC50 Values of Selected Inhibitors on EGFR Phosphorylation

| Inhibitor | Target | Cell Line/System | IC50 | Reference |

| Gefitinib | EGFR (pTyr992) | NR6wtEGFR cells | 37 nM | [9] |

| Gefitinib | EGFR (pTyr992) | NR6W cells | 57 nM | [9] |

| SKLB188 | EGFR | (Cell-free assay) | 5 nM | [5] |

| EGFR-IN-163 | EGFR | (Cell-free assay) | 79 nM | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the EGFR (985-996) region and its role in signaling.

Western Blotting for Phosphorylated EGFR and Downstream Targets

This protocol details the detection of phosphorylated EGFR (p-EGFR) and downstream signaling proteins like p-ERK and p-Akt.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A431, HeLa) and grow to 70-80% confluency. Serum-starve cells overnight. Treat cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Denature samples by boiling at 95°C for 5 minutes. Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR (Tyr992), anti-p-ERK, anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total, non-phosphorylated proteins (e.g., total EGFR, total ERK, total Akt) and a loading control like β-actin.

In Vitro Kinase Assay with Biotinylated EGFR (985-996) Peptide

This assay measures the kinase activity of EGFR using a synthetic biotinylated peptide corresponding to residues 985-996 as a substrate.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing kinase buffer, recombinant active EGFR, and the test inhibitor at various concentrations.

-

Initiate Reaction: Add the biotinylated EGFR (985-996) peptide substrate and [γ-³²P]ATP to the reaction mix.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).

-

Capture Peptide: Spot a portion of the reaction mixture onto a streptavidin-coated membrane or filter paper. The biotinylated peptide will bind to the streptavidin.

-

Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P in the peptide using a scintillation counter or by phosphor imaging. The signal is proportional to the kinase activity.

Co-Immunoprecipitation of EGFR and Interacting Proteins

This protocol is used to identify proteins that interact with EGFR in a cellular context, such as PLCγ1.

Methodology:

-

Cell Culture and Treatment: Grow and treat cells as described for Western blotting to induce EGFR activation and protein complex formation.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with non-specific IgG and Protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody against EGFR to the pre-cleared lysate and incubate. Then, add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting, probing with antibodies against suspected interacting partners (e.g., anti-PLCγ1).

Conclusion

The EGFR (985-996) region, and specifically the phosphorylation of Tyrosine 992, represents a critical nexus in the intricate signaling network downstream of the receptor. Its primary role as a docking site for PLCγ1 directly links EGFR activation to calcium signaling and PKC activation, which in turn modulate the MAPK, Akt, and JNK pathways. The synthetic EGFR (985-996) peptide serves as an invaluable tool for dissecting these pathways, enabling precise in vitro kinase assays and inhibitor screening. A thorough understanding of the molecular interactions governed by this specific region is paramount for the development of targeted therapies aimed at disrupting aberrant EGFR signaling in cancer and other diseases. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore the multifaceted role of this crucial domain in cellular physiology and pathology.

References

- 1. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high‐affinity binding site for SH2 domains of phospholipase C gamma. | The EMBO Journal [link.springer.com]

- 2. research.monash.edu [research.monash.edu]

- 3. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high‐affinity binding site for SH2 domains of phospholipase C gamma. | Semantic Scholar [semanticscholar.org]

- 4. Requirement of Tyr-992 and Tyr-1173 in phosphorylation of the epidermal growth factor receptor by ionizing radiation and modulation by SHP2 [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Epidermal growth factor potentiates EGFR(Y992/1173)-mediated therapeutic response of triple negative breast cancer cells to cold atmospheric plasma-activated medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | EGFR interacts with phospholipase C-gamma [reactome.org]

- 8. Crosstalk of MAP3K1 and EGFR signaling mediates gene-environment interactions that block developmental tissue closure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

The Structural Core of EGFR Signaling: An In-depth Technical Guide to the Epidermal Growth Factor Receptor Peptide (985-996)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase pivotal to cellular processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The C-terminal tail of EGFR, a region rich in tyrosine residues, orchestrates downstream signaling cascades upon autophosphorylation. Within this critical region lies the peptide sequence 985-996, a segment implicated in crucial protein-protein interactions and receptor trafficking. This technical guide provides a comprehensive overview of the structural and functional properties of the EGFR (985-996) peptide, offering insights for researchers and professionals in drug development. While a high-resolution three-dimensional structure of the isolated peptide is not currently available in public repositories, this document synthesizes existing data on its structural context, functional significance, and the experimental methodologies required for its detailed characterization.

Structural Properties

The precise three-dimensional structure of the isolated EGFR (985-996) peptide has yet to be determined by high-resolution techniques such as NMR spectroscopy or X-ray crystallography. However, structural studies of the larger juxtamembrane (JM) and C-terminal domains of EGFR provide valuable context.

Circular dichroism (CD) spectroscopy of the entire EGFR C-terminal domain indicates a significant level of secondary structure, comprising both α-helices and β-sheets[1][2]. Specifically, analysis of the C-terminal domain (residues 972-1186) suggested approximately 12% α-helix and 9% β-sheet content, with the remainder being random coil and unordered structures[1]. While these percentages represent the entire C-terminal domain, they suggest that the 985-996 region is not merely a flexible linker and likely adopts a defined secondary structure. Further CD studies on juxtamembrane-derived peptides also support the presence of helical structures in this region[3].

NMR and crystallographic studies of the EGFR transmembrane and juxtamembrane domains (PDB IDs: 2M20, 2N5S, 3GOP) reveal that the juxtamembrane region, which is proximal to the 985-996 peptide, can adopt helical conformations that are crucial for receptor dimerization and activation[4][5][6]. Although the 985-996 sequence itself is often disordered in crystal structures of the EGFR kinase domain, this is likely due to its intrinsic flexibility and its position within a longer, dynamic C-terminal tail[7].

Table 1: Summary of Structural Data for EGFR Domains Containing the 985-996 Peptide Region

| PDB ID | Description | Method | Resolution (Å) | Residue Range | Key Findings Relevant to 985-996 |

| 2M20 | EGFR transmembrane - juxtamembrane (TM-JM) segment in bicelles | Solution NMR | - | 622-682 | The juxtamembrane region can form an antiparallel dimer, crucial for receptor activation.[4] |

| 2N5S | Spatial structure of EGFR transmembrane and juxtamembrane domains in DPC micelles | Solution NMR | - | 622-675 | The juxtamembrane region exhibits helical character.[5] |

| 3GOP | Crystal structure of the EGF receptor juxtamembrane and kinase domains | X-ray Diffraction | 2.80 | 665-998 | The juxtamembrane region of an acceptor monomer makes extensive contacts with the C-lobe of a donor monomer, stabilizing the active dimer. The C-terminal tail, including the 985-996 region, was largely unresolved.[6] |

Functional Significance and Signaling

The EGFR (985-996) peptide plays a critical role in mediating protein-protein interactions that are vital for the regulation of receptor signaling and trafficking.

Actin Binding

A key function of the 985-996 region is its role as an actin-binding domain [8][9][10]. This interaction is direct and has been shown to be essential for the ligand-induced downregulation of the EGFR[11]. The binding to the actin cytoskeleton is believed to be involved in the sorting of the endocytosed receptor to the lysosomal degradation pathway[11]. Deletion of a portion of this domain abrogates receptor degradation without affecting its initial uptake[11].

Role in Downstream Signaling

The C-terminal tail of EGFR, upon phosphorylation of its tyrosine residues, serves as a docking site for a multitude of signaling proteins containing Src homology 2 (SH2) and phosphotyrosine-binding (PTB) domains[12]. These interactions initiate several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cellular proliferation and survival[12][13]. While the 985-996 peptide itself contains a tyrosine residue (Tyr992), which is a known autophosphorylation site, the direct and specific signaling outcomes from the phosphorylation of this particular residue are part of a complex and redundant system[14]. The interaction with actin, however, represents a distinct, non-phosphorylation-dependent signaling role for this peptide region, primarily influencing receptor trafficking and degradation.

The following diagram illustrates the central role of the EGFR C-terminal tail in signal transduction.

Experimental Protocols

Detailed characterization of the structural and functional properties of the EGFR (985-996) peptide requires a combination of biophysical and biochemical techniques.

Peptide Synthesis

The EGFR (985-996) peptide can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry. The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of the EGFR (985-996) peptide in solution.

Methodology:

-

Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration should be in the range of 50-200 µM.

-

Instrumentation: Use a CD spectropolarimeter equipped with a temperature-controlled cell holder.

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone in a 1 mm pathlength quartz cuvette.

-

Record the CD spectrum of the peptide solution under the same conditions.

-

Scan from 190 to 260 nm at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (millidegrees) to mean residue ellipticity [θ].

-

Deconvolute the resulting spectrum using algorithms such as CONTINLL or K2D3 to estimate the percentages of α-helix, β-sheet, and random coil.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional solution structure of the EGFR (985-996) peptide.

Methodology:

-

Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O, 20 mM phosphate buffer, pH 6.5).

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) for spin system identification and NOESY (Nuclear Overhauser Effect Spectroscopy) for through-space proton-proton correlations.

-

Typical mixing times for TOCSY are 60-80 ms, and for NOESY are 100-300 ms.

-

-

Resonance Assignment:

-

Identify the spin systems of individual amino acid residues from the TOCSY spectrum.

-

Use sequential NOE connectivities (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)) in the NOESY spectrum to assign the resonances to specific residues in the peptide sequence.

-

-

Structure Calculation:

-

Convert the NOE cross-peak intensities into upper distance restraints.

-

Use software packages like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of 3D structures that satisfy the experimental restraints.

-

-

Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots and RMSD values.

The following diagram outlines the general workflow for determining the solution structure of a peptide using NMR spectroscopy.

Molecular Dynamics (MD) Simulations

Objective: To investigate the conformational dynamics and stability of the EGFR (985-996) peptide.

Methodology:

-

System Setup:

-

Start with an initial peptide conformation (e.g., an extended or helical structure, or a structure derived from NMR).

-

Solvate the peptide in a periodic box of water molecules (e.g., TIP3P model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization to remove steric clashes.

-

Equilibration:

-

Perform a short simulation with position restraints on the peptide to allow the solvent to equilibrate.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Switch to a constant pressure (NPT) ensemble to equilibrate the density.

-

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) without restraints to sample the conformational space of the peptide.

-

Analysis: Analyze the trajectory to determine structural properties such as secondary structure evolution, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bonding patterns.

Conclusion

The Epidermal Growth Factor Receptor peptide (985-996) is a functionally significant segment within the C-terminal tail of the receptor. While a high-resolution structure of the isolated peptide remains elusive, existing data from studies on larger EGFR domains suggest that it likely possesses a degree of secondary structure. Its well-established role as an actin-binding domain highlights its importance in regulating EGFR trafficking and degradation, a crucial aspect of signal attenuation. Further structural and functional characterization of this peptide, using the methodologies outlined in this guide, will undoubtedly provide deeper insights into the intricate mechanisms of EGFR signaling and may unveil novel avenues for therapeutic intervention. The development of molecules that target the specific interactions of this peptide region could offer a new strategy for modulating EGFR activity in cancer and other diseases.

References

- 1. Structure and dynamics of the epidermal growth factor receptor C-terminal phosphorylation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A structure-based view of Epidermal Growth Factor Receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. EGFR: Tale of the C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The EGF receptor is an actin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The EGF receptor is an actin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cpcscientific.com [cpcscientific.com]

An In-depth Technical Guide to the F-actin Binding Domain of EGFR (Residues 985-996)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the F-actin binding domain located within residues 985-996 of the Epidermal Growth Factor Receptor (EGFR). It details the discovery, function, and experimental validation of this domain, offering insights into its critical role in EGFR trafficking and signaling.

Introduction: EGFR and the Cytoskeletal Connection

The Epidermal Growth factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation[1][2]. Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes, activating its intracellular kinase domain and initiating a cascade of downstream signaling pathways, including the MAPK and PI3K/Akt pathways[3][4].

The function and regulation of EGFR are intricately linked to the cellular architecture, particularly the actin cytoskeleton. A direct physical association between EGFR and filamentous actin (F-actin) has been established, influencing receptor trafficking, dimerization, and the spatial organization of signaling complexes[5][6]. A specific region within the C-terminal tail of EGFR, spanning amino acid residues 984-996, has been identified as a key F-actin binding domain[5][7][8]. This domain is crucial for the post-endocytic sorting of the receptor, directing it towards lysosomal degradation and thereby attenuating the signaling response[9].

While the existence of this binding domain is well-documented, recent studies suggest the interaction with cortical actin may be indirect or context-dependent, highlighting the complexity of EGFR regulation[8][10]. This guide synthesizes the foundational and current understanding of the EGFR 985-996 region, presenting key data, experimental methodologies, and functional pathways.

The F-actin Binding Domain: Identification and Characterization

The primary evidence for a direct interaction between EGFR and F-actin comes from in vitro binding assays. Purified EGFR was shown to directly associate with and cosediment with purified F-actin[7].

Pinpointing the Binding Site

The specific actin-binding site was mapped to residues 984-996 through a series of competition experiments[7].

-

Homology: This region shows significant homology to the actin-binding domain of Acanthamoeba profilin, a known actin-binding protein[7].

-

Synthetic Peptides: A synthetic peptide homologous to residues 984-996 (termed HL-33) was shown to bind directly to actin. In contrast, a peptide from a nearby region (residues 1001-1013) did not bind[7].

-

Competition Assays: The HL-33 peptide successfully competed with full-length EGFR for actin binding in co-sedimentation assays, confirming that this domain is the primary site of interaction[7].

-

Antibody Inhibition: A polyclonal antibody raised against the 984-996 peptide sequence was able to prevent the cosedimentation of EGFR with F-actin, further validating this region's role[7].

The amino acid sequence for this domain is DVVDADADEYLIPQ[11].

Quantitative Data

While direct kinetic or affinity constants (e.g., KD) for the interaction between the EGFR 985-996 peptide and F-actin are not detailed in the reviewed literature, binding affinity data for EGFR and its ligands provide context for the receptor's interactions. Surface Plasmon Resonance (SPR) has been used to determine these values[12][13].

| Interacting Molecules | Dissociation Constant (KD) | Experimental Method | Reference |

| EGF and EGFR | 1.77 x 10-7 M | Surface Plasmon Resonance (SPR) | [12][13] |

| GE11 (peptide) and EGFR | 4.59 x 10-4 M | Surface Plasmon Resonance (SPR) | [12][13] |

| mAb LA1 (antibody) and EGFR | 2.07 x 10-9 M | Surface Plasmon Resonance (SPR) | [12][13] |

Table 1: Equilibrium Dissociation Constants for EGFR and various binding partners. A lower KD value indicates a higher binding affinity.

Functional Significance: A Role in Receptor Down-regulation